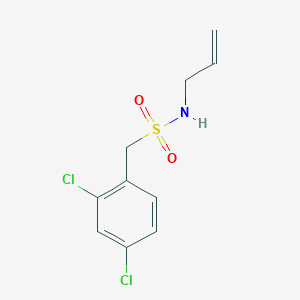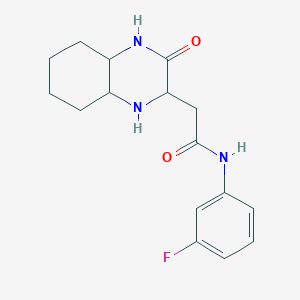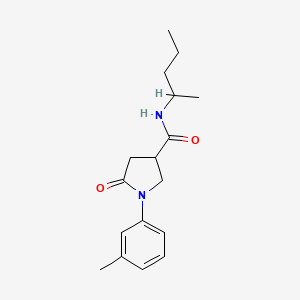![molecular formula C13H18BrNO2S B4427414 1-[(4-bromobenzyl)sulfonyl]azepane](/img/structure/B4427414.png)
1-[(4-bromobenzyl)sulfonyl]azepane
Übersicht
Beschreibung
1-[(4-bromobenzyl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[(4-bromobenzyl)sulfonyl]azepane is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. It has also been shown to inhibit histone deacetylase by binding to the enzyme's catalytic site. The inhibition of these enzymes leads to various physiological effects, such as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that is inhibited. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes such as acid-base balance. The inhibition of histone deacetylase can lead to changes in gene expression patterns, which can affect various cellular processes such as cell growth and differentiation. The induction of apoptosis in cancer cells can lead to the death of these cells and the prevention of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-bromobenzyl)sulfonyl]azepane in lab experiments is its high potency and specificity towards various enzymes. This allows for the selective inhibition of specific enzymes and the study of their physiological effects. Additionally, its relatively simple synthesis method and availability make it a convenient compound to use in lab experiments.
However, there are also limitations associated with the use of this compound. One limitation is its potential toxicity, which can affect the reliability of the results obtained from lab experiments. Additionally, its specificity towards specific enzymes can limit its usefulness in studying broader physiological processes.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-bromobenzyl)sulfonyl]azepane. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders and cancer. Another direction is the study of its potential toxicity and the development of safer analogs. Additionally, the study of its effects on broader physiological processes can provide insights into its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromobenzyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and cholinesterase. It has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c14-13-7-5-12(6-8-13)11-18(16,17)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTMYNHZDIWHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4427339.png)
![1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427349.png)

![2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4427359.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4427362.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4427381.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)

![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)
